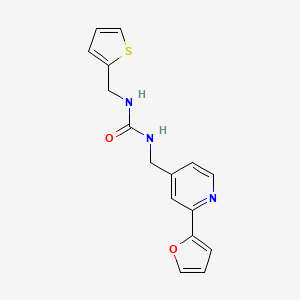

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

CAS No.: 2034267-13-3

Cat. No.: VC6937223

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034267-13-3 |

|---|---|

| Molecular Formula | C16H15N3O2S |

| Molecular Weight | 313.38 |

| IUPAC Name | 1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |

| Standard InChI | InChI=1S/C16H15N3O2S/c20-16(19-11-13-3-2-8-22-13)18-10-12-5-6-17-14(9-12)15-4-1-7-21-15/h1-9H,10-11H2,(H2,18,19,20) |

| Standard InChI Key | QJUQQHWPPUPQJP-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CS3 |

Introduction

Structural Characteristics and Molecular Identification

Core Architecture and Functional Groups

The molecule consists of a pyridine ring substituted at the 2-position with a furan-2-yl group and at the 4-position with a methylene-linked urea bridge. The urea group further connects to a thiophen-2-ylmethyl substituent, creating a tripartite structure that integrates nitrogen-, oxygen-, and sulfur-containing heterocycles . This arrangement suggests potential for diverse intermolecular interactions, including hydrogen bonding (via urea NH groups) and π-π stacking (via aromatic rings).

Molecular Descriptors and Identifiers

Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-[(thiophen-2-yl)methyl]urea |

| PubChem CID | 91630509 |

| SMILES | C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CS3 |

| InChIKey | QJUQQHWPPUPQJP-UHFFFAOYSA-N |

| Molecular Weight | 313.4 g/mol |

The SMILES string highlights the connectivity: the pyridine ring (C2=NC=CC=C2) is linked to furan (C1=COC=C1) at position 2 and to the urea group (-NC(=O)N-) at position 4. The thiophene moiety (C3=CC=CS3) is attached via a methylene spacer .

Synthesis and Reaction Pathways

Challenges in Synthesis

-

Steric Hindrance: Bulky substituents on the pyridine and thiophene rings may impede reaction efficiency.

-

Regioselectivity: Ensuring correct substitution patterns on the pyridine ring requires careful catalyst selection .

Physicochemical Properties

Calculated and Experimental Data

PubChem lists the molecular weight as 313.4 g/mol, with a computed XLogP3 value of 2.7, indicating moderate lipophilicity . The compound’s solubility profile is likely influenced by:

-

Polar Groups: Urea moiety enhances water solubility.

-

Aromatic Systems: Furan and thiophene rings contribute to hydrophobic character.

Stability and Reactivity

-

Thermal Stability: Urea derivatives generally decompose at elevated temperatures (>200°C).

-

Hydrolysis Susceptibility: The urea linkage may hydrolyze under strongly acidic or basic conditions, yielding corresponding amines and carbon dioxide .

Research Gaps and Future Directions

Despite its intriguing structure, experimental data on this compound remain sparse. Priority research areas include:

-

Synthetic Optimization: Developing high-yield, scalable routes.

-

Biological Screening: Testing against cancer cell lines and microbial pathogens.

-

Computational Studies: Molecular docking to predict target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume